molecular formula C20H17BrN2O5S B2970719 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-92-5

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2970719
CAS No.: 897733-92-5
M. Wt: 477.33
InChI Key: QJXADXAFJOPSOJ-XDOYNYLZSA-N
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Description

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse biological activities. The molecule is structurally characterized by an imino linker from a 4-bromobenzoyl group and an ester-functionalized side chain, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in its potential as a key precursor or a chemical probe for the development of kinase inhibitors, as the benzothiazole moiety is a common pharmacophore in this class. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of novel therapeutic agents targeting various kinase-driven pathways . The presence of the bromine atom also offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of compound libraries for high-throughput screening. It is a valuable tool for investigating biochemical mechanisms and for hit-to-lead optimization campaigns in oncology and other disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXADXAFJOPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antidiabetic and anticancer activities.

Synthesis

The compound is synthesized through a series of reactions involving benzothiazole derivatives and imino compounds. The synthetic pathway typically includes the formation of an imine from 4-bromobenzoyl and a suitable amine followed by cyclization with ethyl 2-methoxy-2-oxoacetate. The final product is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an aldose reductase inhibitor (ARI), which is crucial for managing diabetic complications. The IC50 values for various derivatives indicate strong inhibitory activity against aldose reductase (ALR1 and ALR2). For example, derivatives like ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate demonstrated IC50 values as low as 0.02 µM, indicating high potency against ALR1 .

Compound NameIC50 (µM)Target Enzyme
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate0.02ALR1
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-fluorobenzamido)-4-oxothiazolidin-3-yl]benzoate0.07ALR1

These findings suggest that the compound may help mitigate hyperglycemia-induced complications by inhibiting the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of various signaling pathways. Specifically, it appears to affect the expression of Oct3/4, a transcription factor linked to pluripotency and cancer stem cell maintenance . The ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in targeting cancer stem cells.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific enzyme targets. The imino group plays a critical role in forming hydrogen bonds with active site residues in aldose reductase, facilitating effective inhibition . Additionally, the methoxy group may contribute to the lipophilicity of the compound, enhancing its membrane permeability and bioavailability.

Case Studies

  • Diabetic Complications : A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates and decreased viability, suggesting its potential as a therapeutic agent against specific types of cancer.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-bromobenzoyl, 2-methoxy-2-oxoethyl C₂₁H₁₈BrN₃O₅S 528.35* Bromine enhances lipophilicity; ester groups improve solubility Anticancer agents, enzyme inhibitors
(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-methoxyphenyl, 3,4,5-trimethoxybenzylidene, 7-methyl C₂₇H₂₅N₃O₇S 543.57 Multiple methoxy groups increase polarity and solubility Antimicrobial, anti-inflammatory
(Z)-ethyl 5-(4-chlorophenyl)-2-[(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-chlorophenyl, methoxycarbonylmethylene, 7-methyl C₂₀H₁₇ClN₂O₅S 432.88 Chlorine provides electronic effects; methyl group adds steric bulk Antiviral, kinase inhibitors
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-bromo, 2-(methylsulfonyl)benzoyl C₁₉H₁₇BrN₂O₅S₂ 497.4 Sulfonyl group enhances reactivity and protein binding Ferroptosis inducers, chemotherapeutic adjuvants

*Molecular weight calculated based on structural analysis.

Key Structural Differences and Implications

  • Bromine vs. Bromine’s larger atomic radius may improve membrane permeability but could reduce metabolic stability.
  • Methoxy-Oxoethyl vs. Trimethoxybenzylidene : The 2-methoxy-2-oxoethyl group in the target compound balances solubility and steric effects, whereas the 3,4,5-trimethoxybenzylidene group in enhances solubility but may limit target selectivity due to bulkiness.
  • Sulfonyl vs. Carbonyl Groups : The sulfonyl group in increases electrophilicity and reactivity, making it suitable for covalent binding, while the target compound’s ester groups favor reversible interactions.

Bioactivity Insights

  • Ferroptosis Induction : Analogous sulfonyl-containing compounds (e.g., ) have shown promise in triggering ferroptosis, a form of regulated cell death, in cancer cells . The target compound’s bromine substituent may similarly enhance oxidative stress pathways.
  • Antimicrobial Potential: Compounds with methoxy-rich substituents (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s methoxy-oxoethyl group could be leveraged for similar applications .

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